

# 2-Ethoxybenzyl Alcohol: A Comprehensive Technical Guide for Pharmaceutical Intermediates

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## Compound of Interest

Compound Name: 2-Ethoxybenzyl alcohol

Cat. No.: B3021173

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## Introduction

**2-Ethoxybenzyl alcohol** is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its chemical structure, featuring a benzyl alcohol core with an ethoxy group at the ortho position, provides a unique combination of reactivity and steric influence, making it a valuable building block in medicinal chemistry. The presence of the hydroxyl and ether functionalities allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This guide provides an in-depth overview of the synthesis, properties, and applications of **2-ethoxybenzyl alcohol** as a key pharmaceutical intermediate.

## Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **2-ethoxybenzyl alcohol** is presented in Table 1. This data is crucial for its handling, storage, and for predicting its behavior in chemical reactions.

Table 1: Physicochemical and Toxicological Data of **2-Ethoxybenzyl Alcohol**

Property	Value	Reference(s)
Chemical Name	(2-Ethoxyphenyl)methanol	[1][2]
Synonyms	o-Ethoxybenzyl alcohol, 2-ethoxybenzenemethanol	[1][2]
CAS Number	71672-75-8	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
Molecular Weight	152.19 g/mol	[1][2]
Appearance	Clear colorless to pale pink liquid	[3]
Boiling Point	263-265 °C	[1]
Density	1.074 g/cm <sup>3</sup>	[1][4]
Refractive Index	1.5310-1.5350 @ 20°C	[3]
Flash Point	>110 °C (>230 °F)	[1]
Purity (Typical)	≥97.5% (GC)	[3]
Acute Oral Toxicity	Harmful if swallowed. Specific LD50 data for the 2-ethoxy isomer is not readily available, but it is classified as an irritant. For benzyl alcohol, the oral LD50 in rats is reported to be between 1230-3100 mg/kg.	[5][6]
Health Hazards	Causes skin and serious eye irritation. May cause respiratory irritation.	[5]
Storage	Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents.	[1]

# Synthesis of 2-Ethoxybenzyl Alcohol

**2-Ethoxybenzyl alcohol** can be synthesized through various methods. The two most common and practical laboratory-scale syntheses are the reduction of 2-ethoxybenzaldehyde and the Williamson ether synthesis from 2-hydroxybenzyl alcohol.

## Experimental Protocol 1: Reduction of 2-Ethoxybenzaldehyde

This method involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent like sodium borohydride.

Materials:

- 2-Ethoxybenzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Ethanol or Methanol
- Distilled water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dilute hydrochloric acid ( $\text{HCl}$ )

Procedure:

- In a round-bottom flask, dissolve 2-ethoxybenzaldehyde (1 equivalent) in ethanol or methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess  $\text{NaBH}_4$  and neutralize the solution.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude **2-ethoxybenzyl alcohol**.
- The product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 85-95%

## Experimental Protocol 2: Williamson Ether Synthesis

This two-step synthesis involves the protection of the aldehyde group of salicylaldehyde, followed by etherification of the phenolic hydroxyl group and subsequent deprotection. A more direct approach involves the etherification of 2-hydroxybenzyl alcohol.

Materials:

- 2-Hydroxybenzyl alcohol
- Sodium hydride ( $\text{NaH}$ ) or Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Ethyl iodide ( $\text{CH}_3\text{CH}_2\text{I}$ ) or Diethyl sulfate ( $(\text{CH}_3\text{CH}_2)_2\text{SO}_4$ )
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether

- Distilled water

#### Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxybenzyl alcohol (1 equivalent) in anhydrous DMF dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
- Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
- Let the reaction mixture warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the mixture with diethyl ether (3 x volumes).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-85%

## Chemical Reactions and Applications in Pharmaceutical Synthesis

**2-Ethoxybenzyl alcohol** is a valuable intermediate due to the reactivity of its hydroxyl group and the influence of the ethoxy substituent.

### Acetylation

The hydroxyl group can be readily acetylated to form 2-ethoxybenzyl acetate. This reaction is often used as a protection strategy or to modify the biological activity of a molecule.

### Experimental Protocol 3: Acetylation of **2-Ethoxybenzyl Alcohol**

Materials:

- **2-Ethoxybenzyl alcohol**
- Acetic anhydride
- Pyridine or a zeolite catalyst
- Diethyl ether
- Saturated sodium bicarbonate solution

Procedure:

- Dissolve **2-ethoxybenzyl alcohol** (1 equivalent) in diethyl ether.
- Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.
- Slowly add acetic anhydride (1.2 equivalents) dropwise.
- Stir the reaction at room temperature for 2-4 hours.
- Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethoxybenzyl acetate.

Expected Yield: >90%<sup>[7]</sup>

## Role as a Protecting Group

The 2-ethoxybenzyl group can be used as a protecting group for alcohols, carboxylic acids, and other functional groups in multi-step syntheses. The ether linkage is generally stable to a

range of reaction conditions but can be cleaved under specific, often oxidative or strongly acidic, conditions.

## Intermediate in the Synthesis of Bioactive Molecules

While the direct synthesis of a blockbuster drug from **2-ethoxybenzyl alcohol** is not as prominently documented as its 4-ethoxy isomer (a key intermediate for the SGLT2 inhibitor Dapagliflozin), its structural motif is found in various compounds with potential therapeutic applications. For instance, derivatives of ethoxy-substituted benzyl alcohols are explored for their potential as anti-inflammatory, analgesic, and neuroprotective agents.

The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac involves the key intermediate 7-ethyltryptophol. While not a direct precursor, the synthesis of tryptophol derivatives can start from substituted phenylhydrazines, which can be prepared from the corresponding anilines. The ethoxybenzyl moiety can be a precursor to such structures in exploratory medicinal chemistry.

## Spectroscopic Data

The identity and purity of **2-ethoxybenzyl alcohol** are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Ethoxybenzyl Alcohol**

Technique	Data Interpretation
$^1\text{H}$ NMR	The spectrum will show characteristic peaks for the aromatic protons (multiplet, $\sim 6.8$ - $7.3$ ppm), the methylene protons of the benzyl group (singlet, $\sim 4.6$ ppm), the quartet of the ethoxy group's methylene protons ( $\sim 4.0$ ppm), the triplet of the ethoxy group's methyl protons ( $\sim 1.4$ ppm), and a broad singlet for the hydroxyl proton.
$^{13}\text{C}$ NMR	The spectrum will display signals for the aromatic carbons (some shielded by the ethoxy group), the benzylic carbon ( $\sim 60$ - $65$ ppm), and the two carbons of the ethoxy group.
IR	A broad absorption band in the region of $3200$ - $3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the alcohol. Strong C-O stretching absorption around $1040$ - $1250\text{ cm}^{-1}$ . Aromatic C-H and C=C stretching vibrations will also be present.
MS	The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at $m/z$ 152. Common fragmentation patterns for benzyl alcohols include the loss of water ( $\text{M}-18$ ) and cleavage of the C-C bond adjacent to the oxygen, leading to the formation of a stable benzylic cation.

## Visualizations

### Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of **2-ethoxybenzyl alcohol** via the reduction of 2-ethoxybenzaldehyde.



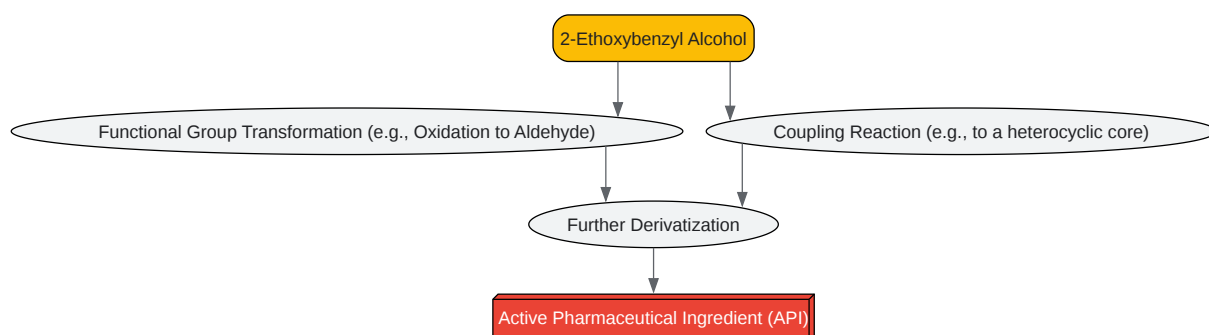


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Caption: Experimental workflow for the synthesis of **2-ethoxybenzyl alcohol**.

## Role as a Pharmaceutical Building Block

This diagram illustrates the logical relationship of **2-ethoxybenzyl alcohol** as an intermediate in the potential synthesis of a more complex pharmaceutical agent.



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Caption: **2-Ethoxybenzyl alcohol** as a key intermediate in drug synthesis.

## Conclusion

**2-Ethoxybenzyl alcohol** is a significant intermediate in pharmaceutical and chemical synthesis. Its straightforward preparation and the versatile reactivity of its functional groups make it an attractive starting material for the synthesis of complex organic molecules. While it may not be as widely cited as some of its isomers in the synthesis of currently marketed drugs,

its utility as a building block in drug discovery and development remains substantial. The information provided in this technical guide offers a solid foundation for researchers and scientists working with this valuable compound.

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